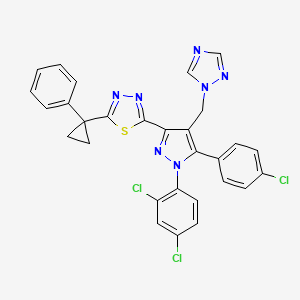
2-(4-((1h-1,2,4-Triazol-1-yl)methyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1h-pyrazol-3-yl)-5-(1-phenylcyclopropyl)-1,3,4-thiadiazole
説明
Pyrazole derivative 27 is a member of the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties
特性
分子式 |
C29H20Cl3N7S |
|---|---|
分子量 |
604.9 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)pyrazol-3-yl]-5-(1-phenylcyclopropyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C29H20Cl3N7S/c30-20-8-6-18(7-9-20)26-22(15-38-17-33-16-34-38)25(37-39(26)24-11-10-21(31)14-23(24)32)27-35-36-28(40-27)29(12-13-29)19-4-2-1-3-5-19/h1-11,14,16-17H,12-13,15H2 |
InChIキー |
IYLHAOFOPKLWMF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)C3=NN=C(S3)C4=NN(C(=C4CN5C=NC=N5)C6=CC=C(C=C6)Cl)C7=C(C=C(C=C7)Cl)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 27 typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method includes the reaction of acetylacetone with phenylhydrazine in the presence of a Lewis acid catalyst such as lithium perchlorate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity . The use of environmentally friendly catalysts and solvents is also a growing trend in the industrial synthesis of pyrazole derivatives.
化学反応の分析
Types of Reactions: Pyrazole derivative 27 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: Halogenated pyrazoles.
科学的研究の応用
Pyrazole derivative 27 has a wide range of applications in scientific research:
作用機序
ピラゾール誘導体27の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。 正確な分子標的や経路は、抗菌活性や抗癌活性など、特定の用途によって異なる可能性があります .
類似化合物:
ピラゾール: 単純な5員環構造を持つ親化合物。
ピラゾリン: ピラゾールの部分的に飽和した誘導体。
ピラゾロン: ケトン基を持つピラゾール誘導体。
ピラゾール誘導体27の独自性: ピラゾール誘導体27は、その特定の置換パターンにより、独自の化学的および生物学的特性を備えています。 その向上した安定性と反応性により、さまざまな研究および工業的用途において貴重な化合物となっています .
類似化合物との比較
Pyrazole: The parent compound with a simple five-membered ring structure.
Pyrazoline: A partially saturated derivative of pyrazole.
Pyrazolone: A pyrazole derivative with a ketone group.
Uniqueness of Pyrazole Derivative 27: Pyrazole derivative 27 stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


